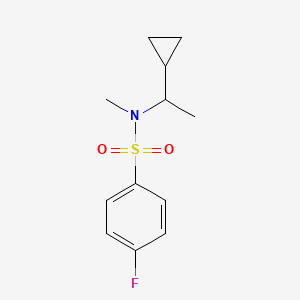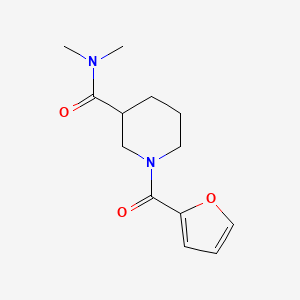
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 is not well understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in cancer development.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 in lab experiments is that it is a synthetic 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide, which means that it can be easily synthesized and purified. Furthermore, it has been shown to have low toxicity and high selectivity for certain enzymes or signaling pathways, which makes it a promising candidate for drug development. However, one limitation of using 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 in lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types or in vivo.
Future Directions
There are several future directions for the study of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in different disease models and determine its potential therapeutic applications. Furthermore, it would be interesting to study its effects on the gut microbiome and determine whether it has any potential applications in the treatment of gut-related diseases. Finally, it would be important to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1 involves the reaction of furan-2-carboxylic acid with N,N-dimethylpiperidine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide 1.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-5-3-7-15(9-10)13(17)11-6-4-8-18-11/h4,6,8,10H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHYYNEIQJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)



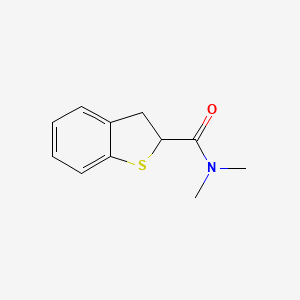

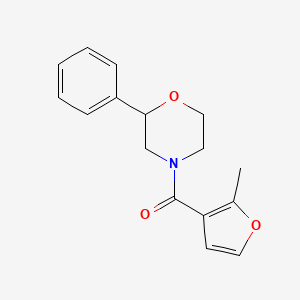


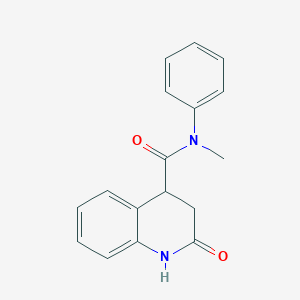
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
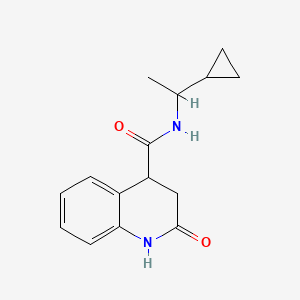
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
